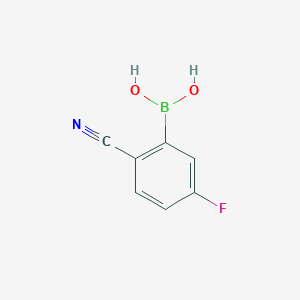

2-Cyano-5-fluorophenylboronic acid

Beschreibung

Significance of Arylboronic Acids in Contemporary Organic Synthesis and Catalysis

Arylboronic acids and their derivatives are cornerstone reagents in modern organic chemistry, materials science, and pharmaceutical development. nih.gov Their prominence is largely due to their role as key partners in transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. uwindsor.ca This reaction is one of the most efficient methods for creating carbon-carbon (C-C) bonds, which form the backbone of countless organic molecules. uwindsor.carsc.org The advantages of using arylboronic acids in these reactions are numerous: they are generally stable, often commercially available, and possess low toxicity, with their boron-containing byproducts being relatively easy to handle and remove compared to other organometallic reagents. nih.govuwindsor.ca

Beyond their use as reagents in cross-coupling reactions for forming C-C, C-N, and C-O bonds, arylboronic acids have gained significant attention as catalysts in their own right. nih.govchem-soc.siresearchgate.net They are capable of activating functional groups, such as alcohols and carboxylic acids, to facilitate a variety of chemical transformations, including amidations, esterifications, and dehydrative C-C bond formations. researchgate.netrsc.orgnih.gov This catalytic activity stems from the unique electronic properties of the boron atom, which can act as a Lewis acid. nih.govnih.gov The versatility, stability, and relatively low environmental impact of arylboronic acids have solidified their status as indispensable tools for chemists. nih.govmackenzie.br

Overview of Fluorinated and Cyano-Substituted Arylboronic Acids in Chemical Research

The strategic introduction of fluorine atoms and cyano groups onto arylboronic acid scaffolds dramatically enhances their utility and opens new avenues for chemical innovation.

Fluorinated arylboronic acids are a critical class of compounds, particularly in medicinal chemistry and materials science. nih.govresearchgate.net The incorporation of fluorine can profoundly alter a molecule's physical and chemical properties. It can increase the Lewis acidity of the boronic acid, which is advantageous for binding to biomolecules like sugars at physiological pH or for enhancing catalytic activity. nih.gov Fluorine substitution can also improve metabolic stability and membrane permeability in drug candidates, making it a valuable feature in pharmaceutical design. nih.gov Indeed, approximately 25% of all known drugs contain at least one fluorine atom. nih.gov However, the presence of fluorine, especially in the ortho position, can sometimes lead to instability under basic conditions, presenting a synthetic challenge that has driven research into new methodologies. researchgate.net

Cyano-substituted arylboronic acids are also highly valuable synthetic intermediates. rsc.orgresearchgate.net The cyano group (–C≡N) is a versatile functional handle that can be converted into a wide array of other groups, including amines, carboxylic acids, aldehydes, and various heterocyclic systems. researchgate.net This transformative potential makes cyano-arylboronic acids important building blocks for creating diverse molecular libraries for drug discovery and agrochemical research. rsc.org Recent research has focused on developing efficient and less toxic methods for the "cyanation" of arylboronic acids, transforming the C-B bond into a C-CN bond, further highlighting the importance of this class of compounds. rsc.orgresearchgate.net

Rationale for Focused Academic Inquiry into 2-Cyano-5-fluorophenylboronic Acid

The specific structure of this compound provides a compelling reason for its focused investigation. It combines the beneficial attributes of three distinct functional groups onto a single, stable, and reactive platform.

The rationale for its study is multifaceted:

Synergistic Functionality : The compound merges the cross-coupling capabilities of the boronic acid group with the electronic modulation of the fluorine atom and the synthetic versatility of the cyano group. The electron-withdrawing nature of both the fluorine and cyano substituents significantly influences the reactivity of the aromatic ring and the boronic acid moiety.

Advanced Building Block : It serves as a sophisticated building block for synthesizing complex target molecules. Its unique substitution pattern allows for precise, regioselective introduction of a trifunctional aryl ring into larger structures. This is particularly valuable in the synthesis of pharmaceuticals and advanced materials where specific substitution patterns are required for activity or function.

Pharmaceutical and Agrochemical Potential : Aryl nitriles and fluorinated aromatic compounds are prevalent motifs in a vast number of biologically active molecules, including drugs and agrochemicals. nih.govrsc.org The presence of this compound as a precursor in patented synthetic routes for pharmaceutical ingredients underscores its industrial relevance. google.com For instance, related benzoxaboroles containing fluorine, such as Tavaborole, have been successfully developed as antifungal drugs. nih.govnih.gov

The commercial availability of this compound and its isomers from various chemical suppliers indicates its established use in both academic and industrial research settings. cymitquimica.comapolloscientific.co.ukpinpools.combldpharm.com This accessibility facilitates its exploration in high-throughput screening and as a key intermediate in multi-step synthetic campaigns.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1375109-01-5 | cymitquimica.comapolloscientific.co.uk |

| Molecular Formula | C₇H₅BFNO₂ | cymitquimica.com |

| Molecular Weight | 164.93 g/mol | cymitquimica.com |

| Appearance | White to Almost white powder/crystal | tcichemicals.com |

| InChI Key | CAMKHMHTUOCLPU-UHFFFAOYSA-N | cymitquimica.com |

Eigenschaften

IUPAC Name |

(2-cyano-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMKHMHTUOCLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283183 | |

| Record name | B-(2-Cyano-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375109-01-5 | |

| Record name | B-(2-Cyano-5-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375109-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Cyano-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 5 Fluorophenylboronic Acid

Established Strategies for the Preparation of 2-Cyano-5-fluorophenylboronic Acid

The preparation of functionalized arylboronic acids like this compound relies on robust and well-documented chemical transformations. These include leveraging the directing effects of existing functional groups, employing transition-metal catalysts to couple starting materials, and other alternative pathways.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of this compound, the cyano group can serve as the DMG.

The general process involves the following steps:

Directed Lithiation: The starting material, 4-fluorobenzonitrile, is treated with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The cyano group directs the lithiation to the C2 position (ortho to the cyano group). This step is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. google.com

Electrophilic Quench: The resulting ortho-lithiated species is then treated with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. This forms a boronate ester intermediate.

Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic aqueous conditions to yield the final this compound.

A patent describes the synthesis of 2-cyanophenylboronic acid derivatives using an ortho-lithiation reaction with lithium 2,2,6,6-tetramethylpiperidide, which is prepared from 2,2,6,6-tetramethylpiperidine and n-butyllithium. google.com This methodology is directly applicable to the synthesis of the 5-fluoro substituted analog.

Table 1: Key Reagents in Directed Ortho-Metalation

| Reagent | Role | Common Examples |

| Directing Group | Directs deprotonation to the ortho position. | Cyano (-CN), Amide (-CONR₂) |

| Organolithium Base | Deprotonating agent. | n-Butyllithium, sec-Butyllithium, LiTMP |

| Boron Electrophile | Source of the boron atom. | Triisopropyl borate, Trimethyl borate |

| Solvent | Reaction medium. | Tetrahydrofuran (THF), Diethyl ether |

Transition-metal catalysis offers versatile and highly efficient methods for forming carbon-boron bonds, often with excellent functional group tolerance and under mild conditions. researchgate.net

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be 2-bromo-4-fluorobenzonitrile or 2-chloro-4-fluorobenzonitrile.

The reaction typically involves:

Aryl Halide: 2-bromo-4-fluorobenzonitrile

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. alfa-chemistry.com

Palladium Catalyst: A Pd(0) species, often generated in situ from a precursor like PdCl₂(dppf) [Pd(dppf)Cl₂] or Pd(PPh₃)₄. alfa-chemistry.com

Base: A weak base, such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step. organic-chemistry.orgalfa-chemistry.com

Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane are commonly used.

The catalytic cycle proceeds via oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronic ester. This pinacol (B44631) ester can then be hydrolyzed to the desired boronic acid. The Miyaura borylation is highly tolerant of various functional groups, including nitriles and fluorides. alfa-chemistry.comresearchgate.net

Table 2: Typical Conditions for Miyaura Borylation

| Parameter | Condition |

| Catalyst | PdCl₂(dppf) (1-5 mol%) |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.) |

| Base | Potassium Acetate (KOAc) (3.0 equiv.) |

| Solvent | DMSO or 1,4-Dioxane |

| Temperature | 80-110 °C |

Direct C-H borylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-halogenated substrates. sigmaaldrich.com These reactions are most commonly catalyzed by iridium complexes. rsc.orgscispace.com

In this strategy, an iridium catalyst, typically coordinated to a bipyridine or phenanthroline ligand, activates a C-H bond of the substrate, allowing for its reaction with a diboron reagent like B₂pin₂. The regioselectivity is a key challenge and is primarily governed by steric factors, with the borylation occurring at the least hindered C-H position. sigmaaldrich.com

Beyond the primary methods, other strategies can be employed. One such alternative involves the use of Grignard reagents. This pathway would begin with the preparation of a Grignard reagent from an aryl halide, such as 2-bromo-4-fluorobenzonitrile, by reacting it with magnesium metal.

The resulting organomagnesium compound, 2-cyano-5-fluorophenylmagnesium bromide, is then reacted with a boron electrophile like trimethyl borate at low temperatures. Subsequent acidic workup yields this compound. A key challenge with this method is the potential for the Grignard reagent to react with the cyano group of another molecule, which can be mitigated by using specific reaction conditions or additives like lithium chloride. google.com

Transition-Metal-Catalyzed Borylation Reactions for Arylboronic Acid Synthesis

Optimization of Synthetic Conditions for Improved Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products and simplifying purification.

For Miyaura borylation , key optimization parameters include:

Catalyst and Ligand: Screening different palladium sources and phosphine (B1218219) ligands is essential. While PdCl₂(dppf) is robust, other systems using ligands like XPhos or SPhos may offer improved yields or lower catalyst loadings, especially for less reactive aryl chlorides.

Base: The choice of base is crucial. While potassium acetate is standard, other bases like potassium phosphate or organic bases can sometimes prevent side reactions, such as premature hydrolysis of the boronic ester or Suzuki-Miyaura coupling of the product. organic-chemistry.org

Solvent and Temperature: The reaction kinetics and solubility of reagents are highly dependent on the solvent and temperature. Aprotic polar solvents generally give the best results. Fine-tuning the temperature can help balance reaction rate with catalyst stability and selectivity.

For Directed Ortho-Metalation , optimization focuses on:

Base Selection: The choice of base and its stoichiometry are critical. While n-BuLi is common, hindered bases like LiTMP can offer higher selectivity and prevent nucleophilic attack on the cyano group. google.com

Temperature Control: Maintaining very low temperatures (typically below -70°C) during lithiation and quenching is vital to prevent decomposition of the organolithium intermediate and other side reactions.

Quenching Agent: The purity and reactivity of the trialkyl borate are important for achieving high conversion to the boronate ester.

For Direct C-H Borylation , optimization efforts concentrate on:

Catalyst/Ligand System: The nature of the iridium catalyst and its coordinating ligand dictates the efficiency and regioselectivity of the borylation. Sterically bulky ligands can enhance selectivity for the least hindered C-H bond.

Reaction Time and Temperature: These reactions can require elevated temperatures and extended reaction times to achieve full conversion. Monitoring the reaction progress is important to determine the optimal endpoint and avoid product degradation.

By systematically adjusting these parameters, synthetic routes can be refined to produce this compound in high yield and purity, suitable for its intended downstream applications.

Challenges and Considerations in the Synthesis of Fluorinated Arylboronic Acids: Mitigating Protodeboronation and Other Degradation Pathways

The synthesis and application of fluorinated arylboronic acids, including this compound, are often complicated by their inherent instability under certain reaction conditions researchgate.net. A primary challenge is the undesired side reaction known as protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond wikipedia.orgnih.gov. This process consumes the boronic acid reagent, leading to reduced yields and the formation of difficult-to-separate byproducts ed.ac.uknih.gov.

Protodeboronation is essentially a protonolysis reaction and its rate is highly dependent on several factors, including the pH of the reaction medium, temperature, and the electronic properties of the substituents on the aromatic ring wikipedia.orgresearchgate.net. For arylboronic acids bearing electron-withdrawing substituents, such as the fluorine and cyano groups in this compound, a dissociative mechanism involving a transient aryl anion can occur, which is stabilized by acidic conditions wikipedia.org. Conversely, many cross-coupling reactions, like the Suzuki-Miyaura coupling, are performed in basic media, which can accelerate protodeboronation via the formation of more reactive arylboronate anions ed.ac.uknih.gov.

To address these challenges, several strategies have been developed to mitigate protodeboronation and enhance the stability and utility of fluorinated arylboronic acids.

Mitigation Strategies for Protodeboronation:

| Strategy | Description | Key Advantages |

| Reaction Condition Optimization | Careful control of pH is critical. For substrates with electron-withdrawing groups, acidic conditions can suppress protodeboronation wikipedia.org. Using milder conditions, such as lower temperatures, can also minimize the degradation pathway researchgate.net. | Simple to implement; avoids the need for additional reagents. |

| Catalyst and Ligand Design | The use of highly efficient catalyst systems that promote a rapid rate of the desired cross-coupling reaction can effectively outcompete the slower protodeboronation side reaction wikipedia.org. | Increases the efficiency of the primary reaction while minimizing side products. |

| "Slow Release" Strategies | Boronic acids are converted into more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronate esters or organotrifluoroborates. These derivatives slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the potential for side reactions wikipedia.orged.ac.uknih.gov. | Particularly useful for notoriously unstable boronic acids; enhances shelf-life and handling wikipedia.orgatomfair.com. |

| Anhydrous Transmetalation | Performing the reaction under anhydrous conditions allows for the direct transmetalation of boronic esters, thereby bypassing the aqueous hydrolysis and subsequent protodeboronation pathways that affect boronic acids ed.ac.uk. | Avoids water-mediated degradation pathways completely. |

By employing these mechanistically guided approaches, the efficiency of reactions involving sensitive fluorinated arylboronic acids can be significantly improved, allowing for their successful application in the synthesis of complex molecules researchgate.net.

Reactivity and Mechanistic Investigations of 2 Cyano 5 Fluorophenylboronic Acid in Organic Transformations

Fundamental Principles Governing Boronic Acid Reactivity in Catalytic Cycles

The reactivity of boronic acids in catalytic cycles, such as the renowned Suzuki-Miyaura coupling, is underpinned by a series of well-defined elementary steps. Understanding these fundamental principles is crucial to comprehending the specific behavior of substituted boronic acids like 2-Cyano-5-fluorophenylboronic acid.

Transmetalation is a pivotal step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. rsc.org In the context of the Suzuki-Miyaura reaction, this involves the transfer of the aryl group from the boronic acid to a palladium(II) complex. rsc.orgyoutube.com The generally accepted catalytic cycle commences with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) halide species. youtube.comyoutube.com Subsequently, the transmetalation step occurs, where the organic moiety from the boronic acid replaces the halide on the palladium center. youtube.comyoutube.com The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com

The presence of a base is critical for the transmetalation step to proceed. acs.org Two primary pathways have been proposed and are the subject of ongoing research. One pathway involves the reaction of a palladium(II) hydroxo complex with the neutral boronic acid. acs.orgnih.gov The other proposed mechanism suggests the reaction of a palladium(II) halide complex with a boronate species, formed by the reaction of the boronic acid with a base. acs.org The dominant pathway can be influenced by the specific reaction conditions, including the nature of the ligands, the solvent, and the base employed. nih.gov

The boron-oxygen moiety of a boronic acid plays a multifaceted role in its reactivity. The boron atom possesses a vacant p-orbital, rendering it a Lewis acid capable of interacting with nucleophiles. researchgate.net This Lewis acidity is a key factor in the formation of boronate esters through reversible covalent bonding with diols. researchgate.net

In cross-coupling reactions, the B(OH)2 group is not merely a passive spectator. The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion, formed upon reaction with a base, is crucial. acs.org The formation of the boronate species is believed to increase the nucleophilicity of the organic group attached to boron, thereby facilitating its transfer to the metal center during transmetalation. acs.org The nature of the boron-oxygen bonds, whether in the form of a simple boronic acid, a boronate ester, or a boroxime (a trimer of the boronic acid), can significantly impact the solubility, stability, and reactivity of the organoboron reagent.

Furthermore, the boron-oxygen moiety is susceptible to oxidative deboronation, a process where the boronic acid is converted to an alcohol and boric acid. nih.gov This side reaction can be particularly relevant in biological contexts but also needs to be considered in synthetic applications. The stability of the boron-oxygen linkage can be influenced by the electronic properties of the substituents on the aryl ring. nih.gov

Detailed Mechanistic Studies Involving this compound

The presence of both a cyano and a fluoro group on the phenyl ring of this compound imparts distinct electronic properties that influence its behavior in catalytic reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Suzuki-Miyaura reaction is a prime example. youtube.com While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general principles of palladium catalysis provide a framework for understanding its reactivity. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

The development of nitrile-functionalized N-heterocyclic carbene (NHC)-palladium complexes has shown that the presence of a cyano group on the ligand can significantly enhance catalytic activity in Suzuki-Miyaura reactions. nih.gov Mechanistic studies suggest that the cyano group contributes to the stability and coordination of the palladium complex. nih.gov This suggests that the cyano group on this compound could potentially interact with the palladium center during the catalytic cycle, influencing the rates of the elementary steps.

Nickel, being more earth-abundant and cost-effective than palladium, has emerged as a powerful catalyst for cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a broad range of substrates, including those with various functional groups like ethers, amines, cyano, esters, and ketones. nih.gov

Studies on nickel-catalyzed cross-coupling reactions have demonstrated that electron-poor arylboronic acids, particularly those containing fluorine, can be excellent coupling partners. nih.gov In some instances, electron-poor fluoro-containing arylboronic acids have been observed to react faster than electron-rich or neutral arylboronic acids. nih.gov This enhanced reactivity is often attributed to the transmetalation step. While direct studies on this compound are not explicitly detailed, the reactivity of its analogs suggests it would be a viable substrate in nickel-catalyzed transformations. The development of nickel catalysts has enabled the cross-coupling of challenging substrates, including sterically hindered ones. rsc.org

The electronic properties of the cyano and fluoro substituents have a profound impact on the reactivity of the phenylboronic acid. Both are electron-withdrawing groups, which can influence the acidity of the boronic acid and the rates of the catalytic steps.

The electron-withdrawing nature of fluorine atoms generally increases the Lewis acidity of the boron atom. researchgate.net This can affect the equilibrium between the boronic acid and the boronate, as well as the stability of the C-B bond. In the context of aryltrifluoroborates, electron-withdrawing groups have been shown to retard the rate of solvolysis, a process that can be a precursor to the active species in some coupling reactions. researchgate.netubc.ca This suggests that the fluoro and cyano groups could enhance the stability of the boronic acid under certain conditions.

Conversely, in some nickel-catalyzed systems, electron-poor arylboronic acids exhibit enhanced reactivity. nih.gov This is often rationalized by a faster transmetalation step. The precise effect of the substituents can be complex and dependent on the specific catalytic system, including the metal, ligands, and reaction conditions. A systematic study on cyclooctatetraene (B1213319) derivatives showed that fluoro substitution tends to decrease C-C bond distances, while cyano substitution has the opposite effect, highlighting the distinct electronic influence of these two groups. csic.es

Interactive Data Table: Properties of Phenylboronic Acid Substituents

| Substituent | Electronic Effect | Influence on Acidity | Potential Impact on Reactivity |

| Cyano (-CN) | Strong electron-withdrawing (inductive and resonance) | Increases acidity | Can enhance reactivity in some systems, may stabilize intermediates |

| Fluoro (-F) | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | Increases acidity | Can enhance reactivity, particularly in Ni-catalyzed reactions |

Identification and Suppression of Side Reactions in Boronic Acid Chemistry

The utility of this compound in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, can be hampered by competing side reactions that consume the starting material and reduce product yields. The two most prominent of these side reactions are protodeboronation and oxidative degradation. Understanding the mechanisms of these degradation pathways is crucial for developing strategies to suppress them and optimize reaction conditions.

Mechanisms of Protodeboronation

Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its corresponding arene. wikipedia.org This undesired side reaction is a significant challenge in reactions utilizing boronic acids, including the Suzuki-Miyaura coupling. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is influenced by several factors, including the electronic nature of the substituents on the aryl ring and the reaction conditions, particularly pH. wikipedia.org

For arylboronic acids bearing strong electron-withdrawing groups, such as the cyano and fluoro groups present in this compound, the susceptibility to protodeboronation, especially under basic conditions, is enhanced. nih.govacs.orgacs.orgresearchgate.net The electron-withdrawing nature of these substituents increases the acidity of the boronic acid, facilitating the formation of the boronate anion.

Mechanistic studies have revealed several pathways for protodeboronation. For simple arylboronic acids, the reaction can be catalyzed by either acid or base. researchgate.net However, for highly electron-deficient arylboronic acids, a distinct mechanistic pathway involving the formation of a transient aryl anion becomes operative, particularly under basic conditions. nih.govacs.orgacs.org

Key Mechanistic Pathways for Protodeboronation of Electron-Deficient Arylboronic Acids:

| Mechanistic Pathway | Description | Key Intermediates | Conditions Favoring the Pathway |

| Base-Catalyzed (via Aryl Anion) | The boronate anion, formed under basic conditions, undergoes rate-limiting cleavage of the C-B bond to generate a transient, highly reactive aryl anion. This anion is then rapidly protonated by a proton source in the reaction mixture. nih.govacs.org | Arylboronate, Transient Aryl Anion | High pH, presence of strong electron-withdrawing groups on the aryl ring. nih.govacs.org |

| Acid-Catalyzed | Protonation of the boronic acid facilitates the cleavage of the C-B bond. However, highly electron-deficient arylboronic acids generally show low susceptibility to this pathway. acs.orgresearchgate.net | Protonated Boronic Acid | Acidic conditions. |

The presence of ortho-substituents can also influence the rate of protodeboronation. Studies on 2,6-disubstituted arylboronic acids have shown that the presence of two ortho electron-withdrawing groups can lead to facile C-B bond cleavage under basic conditions. researchgate.net

Strategies to Suppress Protodeboronation:

Several strategies have been developed to mitigate protodeboronation in cross-coupling reactions:

Use of Boronic Esters: Conversion of the boronic acid to a boronic ester, such as a pinacol (B44631) ester, can increase its stability and reduce the rate of protodeboronation. harvard.edu

"Slow Release" Strategies: The use of MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts allows for the slow release of the free boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions. harvard.edu

Optimization of Reaction Conditions: Careful control of the base, solvent, and temperature can significantly impact the extent of protodeboronation. For instance, using milder bases like cesium fluoride (B91410) (CsF) can be beneficial. nih.gov

Catalyst and Ligand Choice: The use of highly active palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway. harvard.edu

Oxidative Degradation Pathways

Another significant degradation pathway for boronic acids is oxidative degradation, where the boronic acid is converted to the corresponding phenol. digitellinc.com This process is particularly relevant in reactions that are not performed under strictly anaerobic conditions or in the presence of oxidizing species. digitellinc.com Boronic acids are known to be unstable in the presence of reactive oxygen species. nih.govpnas.org

The mechanism of oxidative degradation generally involves the attack of an oxidizing agent, such as hydrogen peroxide or molecular oxygen, on the boron atom. This is followed by a rearrangement step where the aryl group migrates from the boron to the oxygen atom, leading to the formation of a borate (B1201080) ester, which is then hydrolyzed to the phenol.

The electronic properties of the substituents on the aryl ring can influence the rate of oxidative degradation. While it might be assumed that electron-withdrawing groups would decrease the susceptibility to oxidation, studies have shown that simply introducing such groups does not always confer greater stability. pnas.org However, strategies to diminish the electron density on the boron atom have been shown to enhance oxidative stability. nih.govpnas.org

Factors Influencing Oxidative Degradation:

| Factor | Influence on Oxidative Degradation |

| Presence of Oxidants | Direct correlation; higher concentrations of oxidants like O₂ or peroxides increase the rate of degradation. |

| Reaction pH | The rate of oxidation can be pH-dependent. |

| Solvent | The choice of solvent can affect the solubility of oxygen and the stability of intermediates. |

| Temperature | Higher temperatures can accelerate the rate of oxidation. |

Suppression of Oxidative Degradation:

The primary method to prevent oxidative degradation is to ensure that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, using degassed solvents is a common practice. The use of antioxidants could also be considered, although their compatibility with the catalytic system must be evaluated. Protecting the boronic acid as a more stable derivative, such as a boralactone, has also been shown to dramatically increase resistance to oxidation. nih.govpnas.org

Applications of 2 Cyano 5 Fluorophenylboronic Acid in Advanced Organic Synthesis

Role as a Key Building Block for Carbon-Carbon Bond Formation

2-Cyano-5-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, primarily utilized for the construction of carbon-carbon (C-C) bonds. Its utility stems from the presence of the boronic acid functional group, which enables its participation in a wide array of transition metal-catalyzed cross-coupling reactions. nih.govnih.gov The strategic placement of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring modifies the electronic properties of the molecule, influencing its reactivity and making it an important precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. nih.govsemanticscholar.org The molecule's ability to introduce a 2-cyano-5-fluorophenyl moiety into various scaffolds is crucial for developing new pharmaceuticals and functional materials. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions Utilizing this compound

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, and it represents a primary application for this compound. nih.govrsc.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate. youtube.comyoutube.com The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov The nitrile group of this compound is generally stable under Suzuki-Miyaura conditions and does not typically poison the palladium catalyst. nih.govwikipedia.org

Scope and Limitations with Diverse Aryl and Heteroaryl Halides

The success of the Suzuki-Miyaura coupling using this compound depends significantly on the nature of the coupling partner, particularly the aryl or heteroaryl halide.

Scope: The reaction is broadly applicable to a wide range of aryl and heteroaryl halides. Aryl iodides and bromides are highly effective coupling partners due to the relative ease of oxidative addition to the palladium center. researchgate.net The reaction tolerates a variety of functional groups on the halide partner, making it a highly convergent method for late-stage functionalization in complex syntheses. nih.gov Heterocyclic halides, which are essential components of many pharmaceuticals, are also common substrates, although their reactivity can be influenced by the nature and position of the heteroatom(s). nih.govnih.gov

Limitations:

Aryl Chlorides: Aryl chlorides are often less reactive than the corresponding bromides or iodides and may require more specialized, highly active catalyst systems to achieve good yields. researchgate.net

Electron-Deficient Boronic Acid: The electron-withdrawing nature of the cyano and fluoro substituents on this compound decreases the nucleophilicity of the arylboronic acid. This can slow the crucial transmetalation step in the catalytic cycle, sometimes necessitating more forcing reaction conditions (e.g., higher temperatures) or the use of stronger bases compared to electron-rich arylboronic acids. rsc.orgresearchgate.net

Steric Hindrance: Significant steric hindrance on the aryl halide partner, particularly at the positions ortho to the halogen, can impede the reaction and lead to lower yields. researchgate.net

Protodeboronation: A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be more pronounced with electron-deficient arylboronic acids and under certain basic conditions. researchgate.net

Below is a representative table illustrating the scope of the Suzuki-Miyaura reaction with various halide partners under typical conditions.

| Entry | Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 2 | 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 85-95 |

| 3 | 2-Chlorotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 70-85 |

| 4 | 5-Bromoindole | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | >90 |

This table presents typical, illustrative data for Suzuki-Miyaura reactions involving electron-deficient arylboronic acids. Actual results may vary based on precise substrates and conditions.

Ligand and Catalyst Design for Enhanced Efficiency and Selectivity

The choice of catalyst and ligand is critical for achieving high efficiency and selectivity in Suzuki-Miyaura couplings involving challenging substrates like this compound.

Catalysts: The most common catalysts are based on palladium, typically in the form of Pd(0) or Pd(II) precatalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃. nih.govresearchgate.net These precursors generate the catalytically active Pd(0) species in situ.

Notable classes of ligands include:

Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of challenging Suzuki-Miyaura couplings. nih.gov Their bulk and electron-donating properties enhance catalyst activity and stability.

Diphosphine ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used and are particularly effective in Pd(dppf)Cl₂ precatalysts. youtube.comresearchgate.net

| Ligand | Catalyst Precursor | Typical Substrates |

| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Heteroaryl chlorides, sterically hindered aryl halides |

| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl chlorides, electron-deficient boronic acids |

| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Heteroaryl halides and boronic acids |

| dppf | PdCl₂ | General aryl/heteroaryl bromides and iodides |

This table summarizes common catalyst and ligand combinations used for challenging Suzuki-Miyaura couplings.

Other Metal-Catalyzed Coupling and Cyclization Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate in other important metal-catalyzed transformations for forming carbon-heteroatom and carbon-carbon bonds.

Chan-Lam Coupling Reactions

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl ethers (C-O bonds) or aryl amines (C-N bonds) from arylboronic acids and alcohols or amines, respectively. wikipedia.orgnih.gov Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling utilizes a more abundant and less expensive copper catalyst, often Cu(OAc)₂. nrochemistry.comorganic-chemistry.org A key advantage is that the reaction can frequently be performed at room temperature and open to the air, simplifying the experimental setup. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

This compound can serve as the aryl donor in this reaction to synthesize N-(2-cyano-5-fluorophenyl)amines or 2-cyano-5-fluorophenyl ethers. The reaction proceeds through a proposed Cu(II)/Cu(III) catalytic cycle and is compatible with a wide range of N-H and O-H containing compounds, including anilines, amides, and phenols. nrochemistry.comorganic-chemistry.orgalfa-chemistry.com

General Chan-Lam Reaction Scheme: Ar-B(OH)₂ + R-XH ---[Cu(II) catalyst, Base, Oxidant]--> Ar-X-R (e.g., 2-Cyano-5- (X = NH, O) fluorophenylboronic acid)

Nickel-Catalyzed Arylative Cyclizations

Nickel-catalyzed reactions have gained prominence for their unique reactivity and ability to forge challenging carbon-carbon and carbon-heteroatom bonds. Arylative cyclizations, in particular, represent a powerful strategy for the convergent synthesis of complex cyclic structures. In this arena, arylboronic acids are crucial reagents for introducing aryl motifs.

A notable application is the nickel-catalyzed anti-arylmetallative cyclization of alkyne-tethered electrophiles. For instance, the reaction of 2-(cyano)phenyl propargyl ethers with arylboronic acids, catalyzed by a nickel complex, leads to the formation of highly functionalized 1-naphthylamines. The proposed mechanism involves the formation of an arylnickel species, which then undergoes migratory insertion with the alkyne. The subsequent cyclization onto the nitrile group, acting as an electrophile, constructs the new ring system. While direct examples specifying this compound are not prevalent in seminal reports, its structural similarity to other reactive arylboronic acids suggests its high potential as a coupling partner in these transformations, offering a direct route to fluorinated and cyanated polycyclic aromatic compounds.

Utilization in the Construction of Complex Molecular Architectures

The construction of intricate molecular frameworks is a central goal of organic synthesis. This compound serves as a key building block in this endeavor, providing access to a diverse range of functionalized molecules.

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. Arylboronic acids are indispensable partners in these reactions. This compound is an excellent substrate for introducing the 2-cyano-5-fluorophenyl moiety into a wide array of aromatic and heteroaromatic systems.

This capability is critical for the synthesis of novel pharmaceutical agents, agrochemicals, and organic materials where the presence of fluoro and cyano groups can significantly modulate biological activity and physical properties. For example, the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids is a well-established method for creating biaryl and heteroaryl-aryl structures. The use of this compound in such reactions allows for the direct installation of its unique electronic features onto a variety of core structures. Research on the synthesis of 2-arylpyridines has demonstrated the successful coupling of pyridyl electrophiles with substituted phenylboronic acids, including those bearing cyano groups, highlighting the feasibility and utility of this approach.

| Coupling Partners | Catalyst/Conditions | Product Type |

| Heteroaryl Halide + this compound | Pd catalyst, base | Functionalized Heteroaryl-Aryl Compound |

| Aryl Halide + this compound | Pd catalyst, base | Functionalized Biaryl Compound |

The development of chiral catalysts for enantioselective synthesis is a frontier in organic chemistry. While specific examples detailing the use of derivatives of this compound in chiral catalysis are limited in the current literature, the structural motifs it contains are relevant to the design of chiral ligands and catalysts. The electron-withdrawing nature of the cyano and fluoro groups can influence the electronic properties of a catalytic center, potentially impacting its reactivity and selectivity.

For instance, chiral ligands are often constructed from biaryl scaffolds where the substituents on the aromatic rings play a crucial role in defining the chiral environment. The synthesis of such ligands could potentially utilize this compound to introduce a fluorinated and cyanated phenyl group, thereby fine-tuning the steric and electronic properties of the resulting catalyst. Although this remains a developing area of research, the principles of catalyst design suggest that derivatives of this compound could find future applications in asymmetric transformations.

Derivatization Strategies for this compound to Optimize Reactivity and Handling

Boronic acids can be prone to decomposition, such as protodeboronation, especially under basic conditions. To address this, various derivatization strategies have been developed to enhance their stability and ease of handling, while often allowing for a slow, controlled release of the active boronic acid during a reaction.

One of the most common methods to protect and stabilize boronic acids is their conversion to pinacol (B44631) esters. The resulting boronate esters are generally more stable to air and chromatography than the free boronic acids. The pinacol ester of this compound is a commercially available and widely used reagent.

The synthesis of boronic acid pinacol esters can be achieved through various methods, including the reaction of the boronic acid with pinacol or through cross-coupling reactions of an aryl halide with a diboron (B99234) reagent in the presence of a palladium catalyst. These stable pinacol esters are highly effective in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling. Their enhanced stability allows for more robust reaction conditions and easier purification of intermediates and final products.

| Derivative | Key Features | Common Applications |

| This compound pinacol ester | Enhanced stability, compatible with chromatography | Suzuki-Miyaura cross-coupling, other palladium-catalyzed reactions |

Beyond pinacol esters, other boronate ester derivatives have been developed to offer even greater control over reactivity. A prominent example is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. These derivatives are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography and anhydrous cross-coupling conditions.

The MIDA ligand forms a dative bond with the boron atom, rendering it sp³-hybridized and thus less reactive towards transmetalation in Suzuki-Miyaura couplings. The boronic acid can be readily unmasked under mild aqueous basic conditions, allowing for a "slow-release" of the reactive species. This feature is particularly advantageous in iterative cross-coupling strategies for the synthesis of complex molecules, where sequential reactions are performed without the need to isolate and purify potentially unstable boronic acid intermediates. The development of MIDA boronates represents a significant advancement in the handling and application of organoboron reagents, and the derivatization of this compound as a MIDA boronate would provide a highly stable and versatile building block for automated and iterative synthesis platforms.

Computational and Theoretical Insights into 2 Cyano 5 Fluorophenylboronic Acid Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to elucidating the electronic environment and energetic landscape of 2-cyano-5-fluorophenylboronic acid. These methods allow for a detailed examination of its molecular orbitals and the energy changes associated with chemical transformations.

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the properties of organoboron compounds. mdpi.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the ground-state geometry of the molecule and to map out the energetics of potential reaction pathways. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed profile of a reaction's progress can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insight into the feasibility and kinetics of transformations involving this compound.

For substituted phenylboronic acids, DFT studies can determine the relative stability of different conformers that arise from the rotation of the B(OH)₂ and substituent groups. researchgate.net For example, studies on the closely related 2-fluorophenylboronic acid have calculated the energy differences between its various planar and non-planar forms. researchgate.net This information is crucial for understanding which conformation is likely to participate in a reaction.

Table 1: Illustrative DFT-Calculated Relative Energies for Phenylboronic Acid Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Both O-H bonds are anti to the C-B bond. | 0.0 (Reference) |

| B | One O-H bond is syn and one is anti to the C-B bond. | +0.5 |

| C | Both O-H bonds are syn to the C-B bond. | +3.2 |

Note: This table is illustrative, based on typical conformational analyses of phenylboronic acids. Actual values for this compound would require specific calculations.

The reactivity of this compound is heavily influenced by the electronic properties of its two substituents. Both the fluorine atom at the 2-position (ortho to boron) and the cyano group at the 5-position (meta to boron) are electron-withdrawing groups. nih.gov

Fluorine Substituent (ortho): The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly increases the Lewis acidity of the boronic acid. mdpi.comdntb.gov.ua The ortho-positioning of the fluorine can also lead to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton of the boronic acid group, which further enhances its acidity. mdpi.com

The combined effect of these substituents makes the boron atom in this compound a stronger Lewis acid compared to unsubstituted phenylboronic acid. nih.gov This enhanced acidity is reflected in a lower pKa value. nih.gov While steric effects from the ortho-fluoro group exist, they are generally less pronounced than the electronic influence. mdpi.com Competition between steric repulsions and electronic interactions like π-π stacking can be a determining factor in the supramolecular assembly of related molecules. rsc.org

Molecular Modeling and Simulation Studies in Chemical Systems

Beyond static DFT calculations, molecular modeling and simulations can predict the dynamic behavior of this compound in solution. Boronic acids are known to exist in equilibrium with various other species. dntb.gov.ua Simulations can model the dehydration of the monomer to form cyclic trimeric anhydrides known as boroxines. dntb.gov.ua

Furthermore, these models are crucial for understanding the interactions that dictate the compound's function. In aqueous solutions, boronic acids exist in an equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The position of this equilibrium is dependent on the pH of the solution and the pKa of the acid. nih.gov Molecular modeling can simulate this equilibrium and predict how the strongly electron-withdrawing substituents shift the pKa, favoring the tetrahedral boronate form at a lower pH compared to less acidic boronic acids.

Simulations are also used to study the non-covalent interactions with other molecules. For instance, the Lewis acidity can be quantified by a parameter known as the Acceptor Number (AN), which is determined by modeling the complexation of the boronic ester with a probe molecule like triethylphosphine (B1216732) oxide. mdpi.com Studies have shown that while AN values correlate with pKa, the correlation is not perfect, suggesting that steric effects during complexation play a significant role that is captured by these simulations. mdpi.com

Theoretical Models for Predicting Reaction Mechanisms, Regioselectivity, and Stereoselectivity

Theoretical models, particularly those based on DFT calculations, are instrumental in predicting the outcomes of reactions involving this compound. nih.govdntb.gov.ua By mapping the potential energy surfaces for different reaction pathways, these models can forecast the most likely mechanism, including its regioselectivity and stereoselectivity.

In reactions like the Suzuki-Miyaura coupling, where this compound would act as the organoboron partner, theoretical models can calculate the activation energies for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). By comparing the energy barriers for different potential coupling partners or reaction sites, the model can predict the regiochemical outcome. For example, if a reaction partner has multiple sites for coupling, the model can identify which site leads to the most energetically favorable transition state, thus predicting the major product.

These predictive capabilities are invaluable for synthetic chemists, allowing them to rationalize experimental observations and design more efficient and selective synthetic routes for preparing complex molecules derived from this compound.

Role of 2 Cyano 5 Fluorophenylboronic Acid in Interdisciplinary Research

Contributions to Medicinal Chemistry and Drug Discovery

The application of 2-Cyano-5-fluorophenylboronic acid in medicinal chemistry is primarily centered on its utility as a key intermediate in the synthesis of novel therapeutic agents. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an invaluable tool for constructing the carbon-carbon bonds that form the backbone of many drug molecules.

Synthesis of Biologically Active Molecules and Drug Intermediates

This compound serves as a crucial starting material in the production of various biologically active molecules and advanced drug intermediates. A Japanese patent outlines a method for producing 2-cyanophenylboronic acid derivatives, highlighting the use of reactants like this compound. These derivatives are valuable precursors in the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently employs arylboronic acids like this compound to create complex molecular architectures. This reaction is instrumental in the synthesis of numerous biologically active compounds by forming carbon-carbon bonds with high efficiency and selectivity.

Development of Targeted Therapeutic Agents

The unique electronic properties conferred by the cyano and fluoro substituents on the phenyl ring of this compound make it a particularly attractive building block for the development of targeted therapeutic agents. Phenylboronic acids, in general, have garnered significant attention for their potential in targeted cancer therapy. thno.orgnih.govnih.gov Their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells, opens avenues for the development of drugs that can specifically target tumors while minimizing damage to healthy tissues. thno.orgnih.govnih.gov While direct applications of the 2-cyano-5-fluoro isomer in this specific context are still emerging, the broader success of phenylboronic acids in this area underscores its potential.

Application in Protein Degrader Building Blocks

The field of targeted protein degradation has seen a surge in interest with the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. PROTACs are typically composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

While specific examples detailing the incorporation of this compound into PROTACs are not yet widely published, the chemical handles present on the molecule make it a plausible candidate for the synthesis of linker components or as a precursor to more complex E3 ligase ligands or target protein binders. The development of diverse libraries of building blocks is crucial for the optimization of PROTAC efficacy, and functionalized phenylboronic acids represent a valuable class of reagents for this purpose. nih.govresearchgate.netnih.govsigmaaldrich.com

Role in the Discovery of Modulators for Biological Receptors

The structural motif of a substituted phenylboronic acid is prevalent in the design of modulators for various biological receptors. Research on the closely related isomer, 3-cyano-5-fluorophenylboronic acid, has demonstrated its utility in the discovery of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5). nih.gov These modulators have therapeutic potential in treating a range of neurological and psychiatric disorders. The synthesis of these mGlu5 modulators often involves a Suzuki coupling reaction with the corresponding boronic acid. nih.gov This precedent strongly suggests that this compound could be similarly employed to generate novel modulators for mGlu5 and other G-protein coupled receptors (GPCRs), offering a pathway to new treatments for central nervous system disorders.

Applications in Material Science and Advanced Functional Materials Development

Beyond its role in medicine, this compound and its derivatives are valuable components in the creation of advanced functional materials. The boronic acid group provides a versatile handle for polymerization and functionalization, leading to materials with unique and tunable properties.

Synthesis of Functionalized Polymers and Oligomers

Boronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, such as pH or the presence of specific molecules like glucose. This responsive behavior makes them attractive for a variety of applications, including drug delivery systems and sensors.

The synthesis of these functionalized polymers can be achieved through several methods, including the polymerization of monomers containing a boronic acid group. While specific examples detailing the use of this compound in polymer synthesis are still emerging, the general principles of incorporating substituted phenylboronic acids into polymer chains are well-established. For instance, cationic polymers functionalized with substituted phenylboronic acid groups have been developed for potential use in treating metabolic and gastrointestinal disorders. google.com Furthermore, copolymers containing phenylboronic acid have been synthesized for applications in glucose-triggered drug delivery. nih.gov The presence of the cyano and fluoro groups on the phenyl ring of this compound could be leveraged to fine-tune the electronic and binding properties of the resulting polymers, leading to materials with enhanced performance and new functionalities.

Development of Advanced Materials for Electronics and Coatings

The strategic incorporation of this compound into organic molecules has paved the way for the creation of novel materials with tailored electronic and physical properties. The electron-withdrawing nature of both the cyano and fluoro substituents significantly influences the electronic characteristics of molecules synthesized using this boronic acid derivative, making it a valuable component in the design of next-generation organic electronics.

In the field of organic light-emitting diodes (OLEDs), for instance, this compound serves as a crucial precursor in Suzuki-Miyaura cross-coupling reactions. This powerful synthetic tool enables the construction of complex conjugated molecules that form the emissive and charge-transporting layers of OLED devices. The presence of the cyano and fluoro groups can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials, which is critical for optimizing charge injection, transport, and recombination, ultimately leading to enhanced device efficiency and stability.

Beyond electronics, the unique properties of fluorinated and cyanated aromatic compounds are being exploited in the development of advanced coatings. The incorporation of moieties derived from this compound can impart desirable surface properties such as hydrophobicity, oleophobicity, and enhanced chemical resistance. These attributes are highly sought after for applications ranging from self-cleaning surfaces to protective coatings for sensitive electronic components. The ability to functionalize surfaces with this versatile molecule opens up new avenues for creating materials with customized surface energies and functionalities.

Table 1: Applications of this compound in Advanced Materials

| Application Area | Role of this compound | Resulting Material Properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block in Suzuki-Miyaura coupling for synthesis of emissive and charge-transport materials. | Tuned HOMO/LUMO energy levels, improved charge injection and transport, enhanced device efficiency and stability. |

| Advanced Coatings | Precursor for surface functionalization. | Increased hydrophobicity and oleophobicity, enhanced chemical resistance, tailored surface energies. |

| Conductive Polymers | Monomer component in polymerization reactions. | Modified electronic band structure, improved conductivity and stability. |

Integration into Bioconjugation Techniques and Biosensor Platforms

The inherent reactivity of the boronic acid group towards diols has positioned this compound as a valuable tool in the realm of bioconjugation and biosensor development. Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a functionality that is prevalent in many biological molecules, most notably carbohydrates.

This specific interaction forms the basis for the integration of this compound into bioconjugation strategies. Researchers can functionalize proteins, peptides, and other biomolecules with this compound, enabling their attachment to surfaces or other molecules that present diol functionalities. The cyano and fluoro groups can further influence the binding affinity and kinetics of this interaction, offering a degree of tunability. A structurally related compound, (2-cyanamidophenyl)boronic acid, has been successfully employed for the direct and selective modification of peptides containing N-terminal cysteine residues, highlighting the potential of similar cyano-substituted phenylboronic acids in bioconjugation. nih.govnih.gov

In the development of biosensors, particularly those for glucose monitoring, boronic acids play a pivotal role as recognition elements. figshare.com The reversible binding of glucose, a cis-diol-containing molecule, to boronic acid-functionalized platforms can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. nih.govnih.gov The introduction of electron-withdrawing groups like cyano and fluoro substituents on the phenyl ring can lower the pKa of the boronic acid, which is advantageous for glucose binding at physiological pH. Diboronic acid-based sensors, where the spatial arrangement of two boronic acid moieties is optimized for glucose binding, have shown enhanced selectivity. mdpi.com The cyano group, in particular, has been incorporated into such sensors to improve water solubility and biocompatibility. mdpi.com

Table 2: Role of this compound in Bioconjugation and Biosensing

| Application | Mechanism of Action | Key Advantages |

| Bioconjugation | Forms reversible covalent bonds with diol-containing biomolecules (e.g., glycoproteins, carbohydrates). | Enables specific and tunable labeling and immobilization of biomolecules. |

| Biosensors | Acts as a recognition element for cis-diol-containing analytes, such as glucose. nih.gov | The cyano and fluoro groups can enhance binding affinity and selectivity at physiological pH. mdpi.com |

Investigations in Chemical Biology: Studying Enzyme Mechanisms and Protein Interactions

The ability of the boronic acid moiety to act as a transition-state analog for serine proteases has made it a cornerstone in the design of potent and selective enzyme inhibitors. nih.gov This functionality allows researchers to probe the intricate mechanisms of these enzymes and to study the nature of their interactions with substrates and inhibitors.

Furthermore, the reversible nature of the boronic acid-diol interaction is being harnessed to study protein-carbohydrate interactions. researchgate.net Glycoproteins, which play crucial roles in numerous biological processes, are often the targets of such studies. By incorporating this compound into molecular probes, researchers can investigate the binding of these probes to the carbohydrate moieties of glycoproteins. The fluorescence properties of such probes can be sensitive to their local environment, providing a readout of binding events. This approach offers a powerful tool for dissecting the complex world of protein-carbohydrate recognition, which is fundamental to cell-cell communication, immune responses, and pathogenesis.

Table 3: Applications in Chemical Biology

| Research Area | Role of this compound | Scientific Insights Gained |

| Enzyme Mechanism Studies | Potential as a transition-state analog inhibitor for serine proteases. nih.govmdpi.com | Elucidation of active site architecture and catalytic mechanisms. |

| Protein Interaction Studies | As a molecular probe to investigate protein-carbohydrate interactions. researchgate.net | Understanding the principles of molecular recognition in biological systems. |

Future Perspectives and Emerging Research Directions for 2 Cyano 5 Fluorophenylboronic Acid

Innovations in Sustainable and Green Synthetic Methods

The traditional synthesis of arylboronic acids often involves multi-step procedures and the use of hazardous reagents. beilstein-journals.org A key area of future research will be the development of more sustainable and greener synthetic methods for 2-Cyano-5-fluorophenylboronic acid. This includes the optimization of existing methods and the exploration of new, more environmentally benign approaches.

One promising avenue is the refinement of one-pot syntheses. A patented method describes the production of 2-cyanophenylboronic acid derivatives by reacting an aromatic nitrile with a trialkoxyborane in the presence of lithium 2,2,6,6-tetramethylpiperidide and an alkali metal salt. google.com Future work could focus on adapting this method to be more "green" by minimizing solvent use, using recyclable catalysts, and reducing energy consumption.

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. dovepress.com Research into continuous flow chemistry offers a potential route to safer and more efficient production. thieme-connect.de Flow chemistry platforms allow for precise control over reaction parameters, which can lead to higher yields and purity while minimizing waste. rsc.orgtudelft.nl The application of flow chemistry to the synthesis of this compound could significantly improve its production from both an economic and environmental standpoint.

Expanding the Scope of Catalytic Transformations with Novel Catalytic Systems

This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. thieme-connect.comsemanticscholar.org However, boronic acids with electron-withdrawing groups can be challenging coupling partners, prone to decomposition under basic reaction conditions. mit.eduresearchgate.net A significant area of emerging research is the development of novel catalytic systems that can overcome these challenges and expand the scope of transformations possible with this substrate.

Recent advancements have seen the development of highly active palladium precatalysts that enable the rapid coupling of unstable boronic acids at room temperature. mit.eduresearchgate.netnih.gov These catalysts generate the active Pd(0) species under mild conditions where the decomposition of the boronic acid is slow, allowing for efficient coupling with a wide range of (hetero)aryl chlorides, bromides, and triflates. mit.eduresearchgate.net Future work will likely focus on creating even more robust and versatile catalysts, potentially based on other transition metals, to further broaden the range of accessible products.

Beyond the Suzuki-Miyaura reaction, photoredox catalysis is emerging as a powerful tool in organic synthesis. mdpi.comsigmaaldrich.com This technique uses visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. sigmaaldrich.com The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has shown promise for the trifluoromethylation of arylboronic acids and could potentially be applied to other transformations involving this compound. mdpi.comnih.gov The development of dual catalytic systems, for instance combining photoredox and anion-binding catalysis, could open up new avenues for enantioselective transformations. nih.gov

The following table summarizes some novel catalytic systems and their potential applications with this compound:

| Catalytic System | Description | Potential Application with this compound |

| Advanced Palladium Precatalysts | Forms the active Pd(0) species under mild conditions, preventing boronic acid decomposition. mit.eduresearchgate.net | Efficient Suzuki-Miyaura coupling with a wider range of substrates at lower temperatures and shorter reaction times. nih.gov |

| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates from the boronic acid. mdpi.comsigmaaldrich.com | Novel C-C and C-heteroatom bond formations, such as trifluoromethylation or arylation of heterocycles. mdpi.com |

| Metallaphotoredox Catalysis | Combines a photocatalyst with a transition metal catalyst for synergistic reactivity. nih.gov | Access to new reaction pathways that are not achievable with either catalyst alone. nih.gov |

| Dual Catalysis | Employs two distinct catalytic cycles simultaneously to achieve a specific transformation. nih.gov | Enantioselective synthesis of complex molecules containing the 2-cyano-5-fluorophenyl moiety. nih.gov |

Novel Applications in Emerging Fields of Pharmaceutical and Materials Science

The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of complex molecules in both pharmaceutical and materials science.

In the pharmaceutical industry, the introduction of fluorine and cyano groups can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a drug molecule. rsc.org There is growing interest in the development of novel kinase inhibitors for the treatment of cancer and other diseases. nih.govnih.gov Many of these inhibitors feature fluorinated aromatic scaffolds. For instance, Bruton's tyrosine kinase (BTK) inhibitors are a class of drugs used to treat B-cell cancers, and research is ongoing to develop new derivatives with improved efficacy and selectivity. mdpi.com The 2-cyano-5-fluorophenyl moiety could be incorporated into novel kinase inhibitors to potentially enhance their binding affinity and cellular activity.

The following table highlights potential therapeutic targets where this compound could be a valuable synthetic precursor:

| Therapeutic Target Class | Rationale for Use of this compound | Example |

| Kinase Inhibitors | The electron-withdrawing groups can form key interactions in the ATP-binding pocket of kinases. | Development of novel inhibitors for targets like BTK, Aurora kinases, and VEGFR. nih.govnih.govmdpi.com |

| Peroxisome Proliferator-Activated Receptor (PPARγ) Agonists | PPARγ agonists are being investigated for cancer chemoprevention, and the specific substitution pattern could influence receptor binding and activation. nih.gov | Design of new selective PPARγ modulators for metabolic diseases and cancer. |

In materials science, the electronic nature of the 2-cyano-5-fluorophenyl group makes it a candidate for incorporation into organic electronic materials. A patent describes the use of the isomeric 5-cyano-2-fluorophenylboronic acid in the synthesis of a compound for use in electronic devices, suggesting a potential application for the 2-cyano isomer as well. echemi.com Organic light-emitting diodes (OLEDs) are a key area of research, with a focus on developing new materials that can improve efficiency and stability. mdpi.com The incorporation of the 2-cyano-5-fluorophenyl unit into the host or emitter molecules of an OLED could be explored to tune the electronic properties and enhance device performance.

Integration of Advanced Computational and Data Science Approaches for Predictive Chemistry

The development of new synthetic methods and applications for this compound can be significantly accelerated through the integration of advanced computational and data science approaches. These tools can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and optimize reaction conditions.

Machine learning is becoming an increasingly powerful tool for the optimization of chemical reactions. nih.govresearchgate.net By training algorithms on large datasets of reaction outcomes, it is possible to build models that can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation. beilstein-journals.orgtudelft.nl This approach could be applied to the synthesis and catalytic applications of this compound to rapidly identify high-yielding and selective reaction conditions, reducing the need for extensive experimental screening. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique that can be used to predict the biological activity of new compounds. nih.gov By developing a QSAR model for a series of compounds containing the 2-cyano-5-fluorophenyl moiety, it would be possible to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. This can streamline the drug discovery process and focus resources on the most likely to succeed compounds.

Computational chemistry methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of this compound and its derivatives. arxiv.org These calculations can provide a deeper understanding of its role in catalytic cycles and help in the rational design of new catalysts and reagents. For example, computational studies could be used to predict the binding energies of novel kinase inhibitors incorporating the 2-cyano-5-fluorophenyl group, guiding the design of more potent compounds.

The synergy between experimental chemistry and these computational and data-driven approaches will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Q. Basic

- NMR : ¹¹B NMR (δ 28–32 ppm for boronic acid), ¹⁹F NMR (δ -110 to -120 ppm for aromatic F).

- HPLC : Reverse-phase chromatography with UV detection (retention time 8–10 mins).

- Mass spectrometry : ESI-MS [M-H]⁻ peak at m/z 179.03 .

How should researchers handle instability during long-term storage?

Q. Advanced

- Storage : -20°C under argon in amber vials to prevent oxidation and hydrolysis.

- Stabilizers : Addition of 1% (v/v) triethylamine inhibits boroxine formation.

- Monitoring : Periodic TLC (silica gel, ethyl acetate/hexane) checks for decomposition .

What are common derivatives synthesized from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings